molecular formula C9H14N2 B13584966 4-ethenyl-1-(2-methylpropyl)-1H-pyrazole

4-ethenyl-1-(2-methylpropyl)-1H-pyrazole

Cat. No.: B13584966
M. Wt: 150.22 g/mol
InChI Key: HLGMDQJCFFYDGY-UHFFFAOYSA-N
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Description

4-Ethenyl-1-(2-methylpropyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethenyl group and a 2-methylpropyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 4-ethenyl-1-(2-methylpropyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with a suitable ethenylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-Ethenyl-1-(2-methylpropyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The ethenyl group can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted pyrazole derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Ethenyl-1-(2-methylpropyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-ethenyl-1-(2-methylpropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

4-Ethenyl-1-(2-methylpropyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-ethenyl-1-(2-methylpropyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    4-ethenyl-1-(2-methylpropyl)-1H-triazole: Contains a triazole ring, offering different chemical properties and reactivity.

    4-ethenyl-1-(2-methylpropyl)-1H-tetrazole: Features a tetrazole ring, which can impact its stability and biological activity. The uniqueness of this compound lies in its specific ring structure and the presence of the ethenyl and 2-methylpropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-ethenyl-1-(2-methylpropyl)pyrazole

InChI

InChI=1S/C9H14N2/c1-4-9-5-10-11(7-9)6-8(2)3/h4-5,7-8H,1,6H2,2-3H3

InChI Key

HLGMDQJCFFYDGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C=C

Origin of Product

United States

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